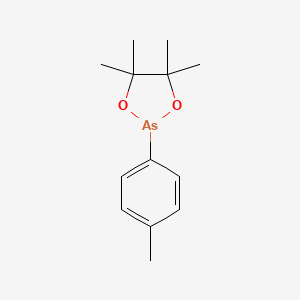
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane is an organoarsenic compound with the molecular formula C12H17AsO2 This compound is characterized by a dioxarsolane ring, which is a five-membered ring containing arsenic and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane typically involves the reaction of 4-methylphenylarsine oxide with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the dioxarsolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it back to the corresponding arsine.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Arsenic(V) compounds.
Reduction: Arsine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Similar structure but contains boron instead of arsenic.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxagermolane: Contains germanium instead of arsenic.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxastannolane: Contains tin instead of arsenic.
Uniqueness
The presence of arsenic in 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane imparts unique chemical and biological properties compared to its boron, germanium, and tin analogs
Propriétés
Numéro CAS |
141941-78-8 |
|---|---|
Formule moléculaire |
C13H19AsO2 |
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane |
InChI |
InChI=1S/C13H19AsO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 |
Clé InChI |
PQPKIIUJGLFWEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[As]2OC(C(O2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetyl}glycine](/img/structure/B15159713.png)
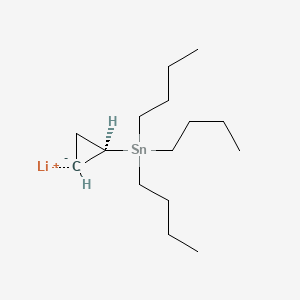
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
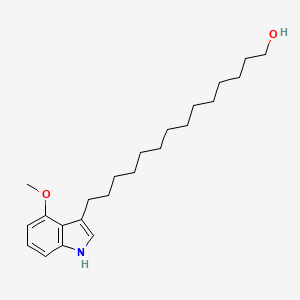
methanone](/img/structure/B15159740.png)
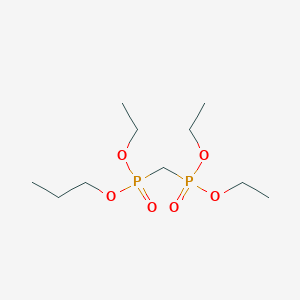
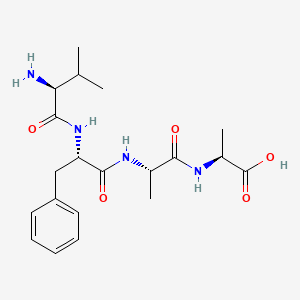
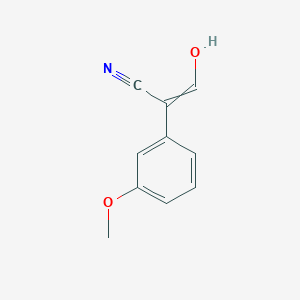
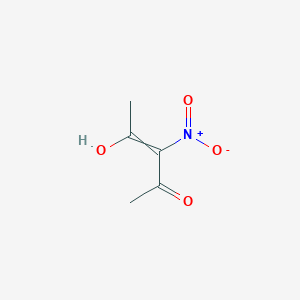
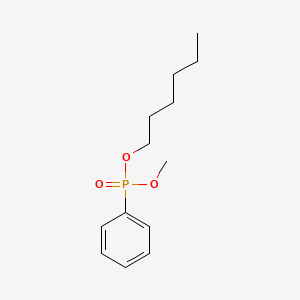


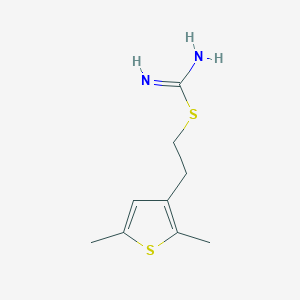
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
